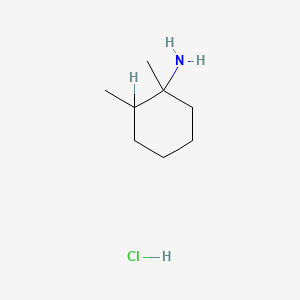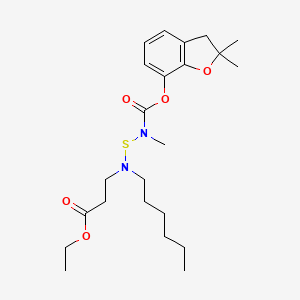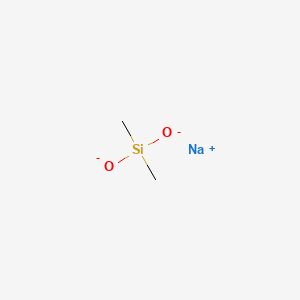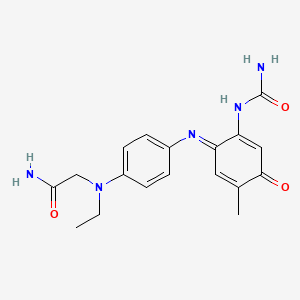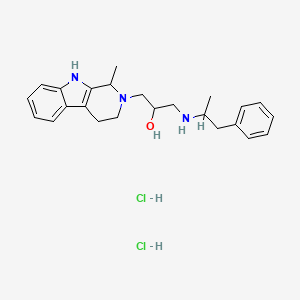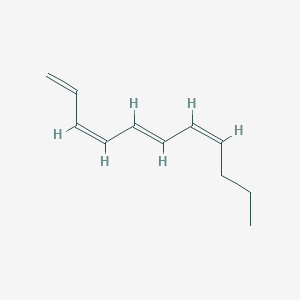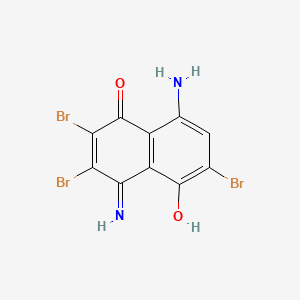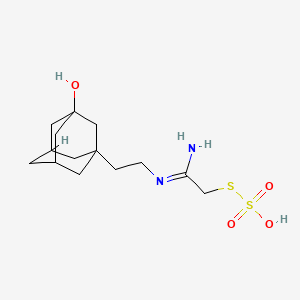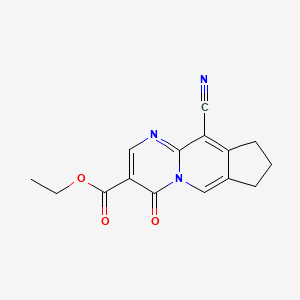
3-(3,3-dihydroxypropoxy)propane-1,1-diol;(Z)-octadec-9-enoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(3,3-dihydroxypropoxy)propane-1,1-diol;(Z)-octadec-9-enoic acid is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its unique molecular structure, which includes both hydroxyl and carboxyl functional groups, making it versatile in chemical reactions and applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,3-dihydroxypropoxy)propane-1,1-diol;(Z)-octadec-9-enoic acid typically involves multi-step organic reactions. One common method includes the reaction of 3,3-dihydroxypropoxypropane with octadec-9-enoic acid under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as sulfuric acid, to facilitate the esterification process.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves the careful control of temperature, pressure, and reactant concentrations to optimize the reaction efficiency. Purification steps, such as distillation and recrystallization, are employed to obtain the final product with high purity.
化学反応の分析
Types of Reactions
3-(3,3-dihydroxypropoxy)propane-1,1-diol;(Z)-octadec-9-enoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The carboxyl group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions, forming ethers or esters.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like pyridine.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary or secondary alcohols.
Substitution: Formation of ethers or esters.
科学的研究の応用
3-(3,3-dihydroxypropoxy)propane-1,1-diol;(Z)-octadec-9-enoic acid has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and polymer chemistry.
Biology: Studied for its potential role in metabolic pathways and enzyme interactions.
Medicine: Investigated for its therapeutic properties, including anti-inflammatory and antioxidant effects.
Industry: Utilized in the production of surfactants, lubricants, and emulsifiers.
作用機序
The mechanism of action of 3-(3,3-dihydroxypropoxy)propane-1,1-diol;(Z)-octadec-9-enoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The hydroxyl and carboxyl groups enable the compound to form hydrogen bonds and ionic interactions, influencing various biochemical pathways. These interactions can modulate enzyme activity, receptor binding, and signal transduction processes.
類似化合物との比較
Similar Compounds
- 3-(3,3-dihydroxypropoxy)propane-1,1-diol;propanoic acid
- 3-(3,3-dihydroxypropoxy)propane-1,1-diol;acetic acid
Uniqueness
Compared to similar compounds, 3-(3,3-dihydroxypropoxy)propane-1,1-diol;(Z)-octadec-9-enoic acid stands out due to its longer carbon chain and the presence of a double bond in the octadec-9-enoic acid moiety. This structural feature imparts unique physicochemical properties, such as increased hydrophobicity and enhanced reactivity in certain chemical reactions.
特性
CAS番号 |
86088-80-4 |
|---|---|
分子式 |
C54H110O19 |
分子量 |
1063.4 g/mol |
IUPAC名 |
3-(3,3-dihydroxypropoxy)propane-1,1-diol;(Z)-octadec-9-enoic acid |
InChI |
InChI=1S/2C18H34O2.3C6H14O5/c2*1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20;3*7-5(8)1-3-11-4-2-6(9)10/h2*9-10H,2-8,11-17H2,1H3,(H,19,20);3*5-10H,1-4H2/b2*10-9-;;; |
InChIキー |
JLUJARSLJNYKHR-BGSQTJHASA-N |
異性体SMILES |
CCCCCCCC/C=C\CCCCCCCC(=O)O.CCCCCCCC/C=C\CCCCCCCC(=O)O.C(C(O)O)COCCC(O)O.C(C(O)O)COCCC(O)O.C(C(O)O)COCCC(O)O |
正規SMILES |
CCCCCCCCC=CCCCCCCCC(=O)O.CCCCCCCCC=CCCCCCCCC(=O)O.C(COCCC(O)O)C(O)O.C(COCCC(O)O)C(O)O.C(COCCC(O)O)C(O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




